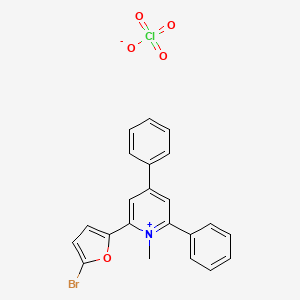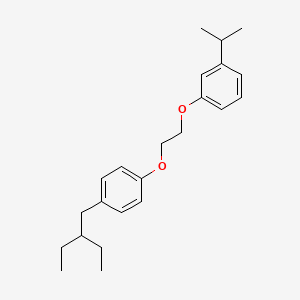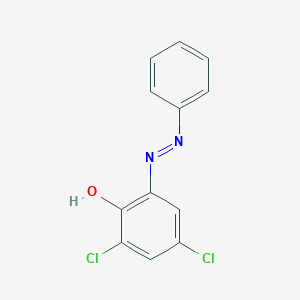
3-(Methoxymethoxy)non-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethoxy)non-1-ene is an organic compound with the molecular formula C10H20O2 It is characterized by the presence of a methoxymethoxy group attached to a non-1-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)non-1-ene typically involves the protection of hydroxyl groups and subsequent alkylation. One common method involves the reaction of non-1-ene with methoxymethyl chloride (MOMCl) in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethoxy)non-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethoxy)non-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methoxymethoxy)prop-1-ene: Similar structure but with a shorter carbon chain.
3-(Methoxymethoxy)but-1-ene: Another similar compound with a different carbon chain length.
Methoxymethyl non-1-ene: A related compound with a different substitution pattern.
Uniqueness
3-(Methoxymethoxy)non-1-ene is unique due to its specific combination of a methoxymethoxy group and a non-1-ene backbone. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
| 121213-43-2 | |
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
3-(methoxymethoxy)non-1-ene |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(5-2)13-10-12-3/h5,11H,2,4,6-10H2,1,3H3 |
Clave InChI |
FCKBQJBIZMQZIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C=C)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/no-structure.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
